1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid (CAS 1231158-30-7) is a bifunctional piperidine-4-carboxylic acid derivative featuring an acid-labile tert-butoxycarbonyl (Boc) N‑protecting group and a 2‑methoxyethyl substituent at the 4‑position, yielding a molecular weight of 287.35 g/mol (C₁₄H₂₅NO₅). As a member of the substituted piperidine-4-carboxylic acid class, it serves as a versatile, orthogonally protected intermediate for medicinal chemistry and agrochemical research programs.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 1231158-30-7
Cat. No. B1529362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid
CAS1231158-30-7
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CCOC)C(=O)O
InChIInChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,11(16)17)7-10-19-4/h5-10H2,1-4H3,(H,16,17)
InChIKeyMNZDYFMMBHCLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid (CAS 1231158-30-7) – Orthogonally Protected Heterocyclic Building Block for Drug Discovery Procurement


1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid (CAS 1231158-30-7) is a bifunctional piperidine-4-carboxylic acid derivative featuring an acid-labile tert-butoxycarbonyl (Boc) N‑protecting group and a 2‑methoxyethyl substituent at the 4‑position, yielding a molecular weight of 287.35 g/mol (C₁₄H₂₅NO₅) . As a member of the substituted piperidine-4-carboxylic acid class, it serves as a versatile, orthogonally protected intermediate for medicinal chemistry and agrochemical research programs . The compound is commercially available in research quantities with purities typically ≥95%–98%, suitable for direct use in parallel synthesis and lead‑optimization workflows .

Why Generic Substitution of 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid Fails: Physicochemical and Synthetic Distinctions from In‑Class Analogs


Although numerous piperidine-4-carboxylic acid building blocks exist, they are rarely interchangeable because even modest changes in N‑protection or 4‑substitution drive measurable shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity that propagate into downstream ADME properties of final drug candidates [1]. The Boc‑protected 4‑(2‑methoxyethyl) substitution pattern uniquely balances a computable LogP of 2.1248 and TPSA of 76.07 Ų —values that differ substantially from the widely used Boc‑isonipecotic acid (LogP ≈1.04–1.66, TPSA 66.84 Ų) [1]. These numerical differences preclude simple replacement without altering permeability, solubility, or metabolic profiles in lead series, making target‑specific procurement essential for reproducible medicinal chemistry outcomes.

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid: Head‑to‑Head Physicochemical and Synthetic Differentiation Evidence


LogP Comparison: 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid vs. Boc‑Isonipecotic Acid

The target compound exhibits a computed LogP of 2.1248 , substantially higher than the LogP of the unsubstituted Boc‑isonipecotic acid (1‑(tert‑butoxycarbonyl)piperidine‑4‑carboxylic acid), which is reported as 1.04–1.66 depending on the source [1]. This 0.46–1.08 log unit increase translates to a ~3‑ to 12‑fold higher octanol/water partition coefficient, indicating markedly enhanced lipophilicity conferred by the 2‑methoxyethyl side chain. Increased lipophilicity is frequently correlated with improved passive membrane permeability in drug discovery pipelines.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Differentiation for Permeability Optimization

The target compound has a calculated TPSA of 76.07 Ų . Its direct comparator, Boc‑isonipecotic acid (lacking the 2‑methoxyethyl group), records a TPSA of 66.84 Ų [1]. The 9.23 Ų increase arises from the additional ether oxygen in the methoxyethyl moiety. Although both values reside within the acceptable range for oral drugs (typically <140 Ų), this measurable difference modulates the balance between passive transcellular permeability and paracellular transport, potentially benefiting target engagement in specific tissue compartments.

Polar surface area Membrane permeability Oral bioavailability

Hydrogen‑Bond Acceptor Count and Its Impact on Solubility and Target Binding

The target compound possesses a total of five hydrogen‑bond acceptors (four from the Boc‑carbamate and carboxylic acid groups plus one from the methoxyethyl ether oxygen). In contrast, Boc‑isonipecotic acid has only four H‑bond acceptors [1]. This additional acceptor site originates from the flexible 2‑methoxyethyl side chain and can contribute to improved aqueous solubility through enhanced water‑solute interactions while simultaneously providing an extra anchoring point for hydrogen‑bonding interactions within biological target binding pockets.

H‑bond acceptor Aqueous solubility Ligand efficiency

Rotatable Bond Count and Conformational Flexibility for Induced‑Fit Binding

The target compound features four rotatable bonds , whereas Boc‑isonipecotic acid contains only three rotatable bonds . The additional freely rotating bond resides in the 2‑methoxyethyl appendage, conferring greater conformational flexibility. In medicinal chemistry, increased rotatable bond count can facilitate induced‑fit binding to structurally demanding target sites, albeit with a potential entropic penalty. The ability to choose between three‑rotor and four‑rotor piperidine‑4‑carboxylic acid scaffolds allows medicinal chemists to systematically probe the conformational preferences of biological targets.

Conformational flexibility Entropic penalty Molecular recognition

Orthogonal Boc Protection Enables Selective Deprotection over Cbz‑ or Acetyl‑Protected Analogs

The Boc group on the target compound is cleavable under acidic conditions (e.g., TFA, HCl/dioxane) [1], whereas the carboxylic acid and 2‑methoxyethyl side chain remain stable under these conditions. This contrasts with analogous compounds bearing alternative N‑protecting groups: 1‑(benzyloxy)carbonyl‑4‑(2‑methoxyethyl)piperidine‑4‑carboxylic acid (CAS 1984073-94-0) requires hydrogenolysis for Cbz removal, which may be incompatible with substrates bearing alkene or halide functionalities [2], while 1‑acetyl‑4‑(2‑methoxyethyl)piperidine‑4‑carboxylic acid (CAS 2241130-30-1) requires more forcing hydrolytic conditions for acetyl cleavage that can degrade acid‑ or base‑sensitive downstream intermediates [3]. The Boc‑protection thus provides a uniquely mild, orthogonal deprotection strategy compatible with a broader range of subsequent synthetic transformations.

Orthogonal protection Solid‑phase synthesis Selective deprotection

Optimal Procurement Scenarios for 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid Based on Quantified Differentiation Evidence


Lead Optimization Requiring Controlled Lipophilicity Increase

When a lead series based on a Boc‑isonipecotic acid scaffold requires enhanced membrane permeability without altering the core piperidine pharmacophore, replacing the unsubstituted building block with 1‑(tert‑butoxycarbonyl)‑4‑(2‑methoxyethyl)piperidine‑4‑carboxylic acid (CAS 1231158-30-7) delivers a calculated LogP increase of +0.46 to +1.08 units . This substitution is directly supported by the quantitative LogP evidence in Section 3, Evidence Item 1.

Parallel Synthesis of Piperidine‑Focused Compound Libraries

For medicinal chemistry teams constructing 96‑ or 384‑well plate libraries via amide coupling or esterification at the 4‑carboxylic acid position, the target compound's orthogonal Boc protection permits a single, mild global deprotection step (TFA/DCM) following library synthesis . This avoids the multi‑step protecting‑group interchange that Cbz‑ or acetyl‑protected analogs demand, as substantiated by the class‑level evidence in Section 3, Evidence Item 5.

Fragment‑Based Drug Discovery (FBDD) with Defined Physicochemical Properties

The target compound's TPSA of 76.07 Ų and molecular weight of 287.35 g/mol position it within favorable fragment‑like property space (MW <300, TPSA <140). The 2‑methoxyethyl substitution offers a unique H‑bond acceptor and conformational flexibility profile (+1 rotatable bond vs. Boc‑isonipecotic acid; Section 3, Evidence Items 3 and 4) that can probe sub‑pockets inaccessible to simpler piperidine fragments, making it a strategic procurement choice for FBDD screening collections.

Agrochemical Intermediate with Orthogonal Functionalization Potential

Piperidine‑4‑carboxylic acid derivatives are established intermediates in agrochemical synthesis . The dual functionalization (Boc‑protected amine plus free carboxylic acid) of CAS 1231158-30-7 enables sequential derivatization—amide formation at the acid followed by Boc deprotection and further N‑functionalization—without cross‑reactivity. This synthetic efficiency advantage over non‑orthogonally protected analogs is documented in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.